5-Chloro-3-fluoropyridine-2-sulfonyl fluoride
Description
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is a halogenated pyridine derivative featuring a sulfonyl fluoride group at position 2, a chlorine atom at position 5, and a fluorine atom at position 3. Sulfonyl fluorides are notably less hydrolytically reactive than sulfonyl chlorides, enhancing their utility in stable covalent bonding strategies, such as activity-based protein profiling or inhibitor design .
Properties
IUPAC Name |
5-chloro-3-fluoropyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWZYTAOXBOFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride, involves various methods. One common approach is the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating reagents and catalysts. The availability of fluorinated synthetic blocks and effective fluorination technology has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride serves as an essential building block in the synthesis of more complex fluorinated compounds. The sulfonyl fluoride group is particularly valuable due to its electrophilic nature, allowing for nucleophilic substitution reactions that can lead to the formation of diverse chemical entities .
| Application | Description |
|---|---|
| Synthesis of Fluorinated Compounds | Used as a precursor in the preparation of various fluorinated organic molecules. |
| Electrophilic Reactions | Engages in nucleophilic substitutions due to the reactivity of the sulfonyl fluoride group. |
Biological Research
Investigating Biological Activities
The compound is being investigated for its potential biological activities, particularly due to the presence of fluorine atoms which can enhance binding affinity to biological targets. Its role as a sulfonyl fluoride probe allows it to modify specific amino acid residues in proteins, making it a valuable tool in chemical biology .
Medicinal Chemistry
Drug Development Potential
In medicinal chemistry, 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is explored for its potential use in drug development. Its ability to serve as a scaffold for designing novel pharmaceuticals is being researched, particularly in the context of fluorinated drugs which often exhibit improved pharmacokinetic properties .
Case Studies
- Fluorinated Pharmaceuticals : Studies have shown that incorporating fluorinated groups into drug candidates can enhance their bioavailability and metabolic stability.
- Protease Inhibitors : Research indicates that compounds containing sulfonyl fluoride moieties can effectively inhibit serine proteases, making them candidates for therapeutic agents against various diseases.
Industrial Applications
Agrochemical Development
Beyond academic research, 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride finds applications in the development of agrochemicals. Its reactivity allows for the synthesis of herbicides and pesticides that are crucial for modern agriculture .
| Industry Application | Description |
|---|---|
| Agrochemicals | Utilized in synthesizing effective herbicides and pesticides. |
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-chloro-3-fluoropyridine-2-sulfonyl fluoride with analogous pyridine derivatives from the provided evidence, focusing on substituent effects, functional groups, and applications.
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- Structure : Sulfonyl chloride at position 2, trifluoromethyl (-CF₃) at position 5.
- Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols) compared to sulfonyl fluorides, limiting their stability in aqueous environments.
- Applications : Primarily used as a synthetic intermediate for sulfonamides or sulfonate esters.
5-Chloro-2-fluoro-3-nitropyridine
- Structure: Nitro (-NO₂) at position 3, fluoro at position 2, and chloro at position 5.
- Key Differences: The nitro group at position 3 introduces strong electron-withdrawing effects, further polarizing the ring compared to the target compound’s fluorine at position 3. This could accelerate substitution reactions at adjacent positions .
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine
- Structure : Chloromethyl (-CH₂Cl) at position 2, trifluoromethyl at position 3, and chloro at position 5.
- Key Differences :
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Structure : Methyl group at position 2, fluorine at position 3, and a substituted phenyl ring at position 6.
- Key Differences: The bulky phenyl substituent introduces steric hindrance and lipophilicity, contrasting with the target compound’s compact sulfonyl fluoride group.
Data Table: Comparative Analysis of Pyridine Derivatives
Key Findings and Implications
- Electronic Effects : Substituents like trifluoromethyl or nitro groups increase electron deficiency, enhancing electrophilicity at adjacent positions. However, the target compound’s sulfonyl fluoride balances reactivity and stability better than sulfonyl chlorides .
- Steric Considerations : Bulky groups (e.g., phenyl in ) reduce accessibility for reactions at position 2, whereas the target’s fluorine at position 3 minimizes steric hindrance.
- Application Divergence : Sulfonyl fluorides excel in stable covalent bonding, while sulfonyl chlorides and nitro derivatives serve as reactive intermediates.
Biological Activity
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride (CAS No. 1803591-36-7) is a fluorinated pyridine derivative that has garnered attention due to its unique biological properties and potential applications in medicinal chemistry. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is characterized by its specific substitution pattern, which includes a chlorine atom and a fluorine atom on the pyridine ring. Its molecular formula is CHClFNOS, with a molecular weight of approximately 213.59 g/mol. The presence of these halogens significantly influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-3-fluoropyridine-2-sulfonyl fluoride |
| Molecular Weight | 213.59 g/mol |
| Chemical Formula | CHClFNOS |
| CAS Number | 1803591-36-7 |
Synthesis Methods
The synthesis of 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride typically involves fluorination reactions using agents like AlF or CuF under high temperature conditions (450–500°C). These methods are crucial for producing this compound with the desired purity and yield, which can be further utilized in various biological assays.
The biological activity of 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atoms in the compound can enhance binding affinity to certain receptors or enzymes, which may lead to various pharmacological effects. For example, studies have shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
Antimicrobial Activity
Research indicates that 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
In animal models, compounds similar to 5-Chloro-3-fluoropyridine derivatives have been shown to reduce inflammatory responses. For instance, studies involving inflammatory pain models in rodents indicated that fluorinated pyridines can alleviate pain associated with inflammation, potentially through modulation of TRPA1 channels .
Drug Development
The compound is being explored for its potential use in drug development, particularly in creating selective inhibitors for various therapeutic targets. Its unique structural features make it a valuable building block for synthesizing novel pharmaceuticals aimed at treating conditions such as cancer and chronic pain .
Case Studies
- Antibacterial Activity : A study reported the synthesis of several derivatives based on 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride, leading to compounds with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Pain Management : Research involving TRPA1 antagonists highlighted that derivatives of this compound could significantly reduce nociceptive behaviors in animal models, indicating potential for managing chronic pain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
